1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
. These systems provide better control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylboronic acid: Used in cross-coupling reactions for the synthesis of complex organic molecules.
Phenol, p-tert-butyl-: Known for its use in various chemical reactions and industrial applications.
Uniqueness
1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific structural features, which impart distinct chemical properties and potential applications. The presence of both the tert-butylphenyl group and the pyrrole ring makes it a versatile compound for various scientific and industrial uses.
Properties
Molecular Formula |
C17H21NO2 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C17H21NO2/c1-11-10-15(16(19)20)12(2)18(11)14-8-6-13(7-9-14)17(3,4)5/h6-10H,1-5H3,(H,19,20) |
InChI Key |
XSMHUGITXBCHOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(C)(C)C)C)C(=O)O |
Origin of Product |
United States |
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